1,2,3,4-Tetrahydroacridine-9-carboxylic acid;dihydrate
Overview
Description
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (THCA) dihydrate is a derivative of the acridine family of compounds, and is a versatile platform for a variety of applications in the scientific research field. It has been the subject of many studies due to its unique properties, with potential applications in medicinal chemistry, drug delivery, and biochemistry.
Scientific Research Applications
Synthesis and Derivatives 1,2,3,4-Tetrahydroacridine-9-carboxylic acid; dihydrate and its derivatives have been synthesized for various scientific applications, including the investigation of their pharmacokinetic and toxic properties through computer simulation. These derivatives are obtained via reactions such as the Pfitzinger reaction, showcasing their potential in material science and biochemistry for developing novel compounds with specific biological activities (Melyshenkova et al., 2018).
Chemical and Biological Activities The chemical and biological activities of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid; dihydrate derivatives have been explored, including their properties and potential as bioactive compounds. Research has focused on the synthesis of these derivatives and evaluating their biological activities, indicating their importance in the development of new therapeutic agents (Konshin & Abramochkin, 1972).
Crystal Engineering and Supramolecular Frameworks The compound and its derivatives have been used in crystal engineering to construct supramolecular frameworks. These frameworks are built through hydrogen bonding and π-π stacking interactions, demonstrating the compound's utility in designing novel materials with specific structural characteristics (Eshtiagh-hosseini et al., 2014).
Peptide Chemistry and Bioconjugation 1,2,3,4-Tetrahydroacridine-9-carboxylic acid; dihydrate has found application in peptide chemistry, particularly in the solid-phase synthesis of peptides containing spin-labeled amino acids. This demonstrates its role in facilitating the study of peptide structures and functions through electron paramagnetic resonance and fluorescence quenching techniques (Martin et al., 2001).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate is an acridine derivative . Acridine derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen . They are structurally analogous to anthracene molecule in which the central CH group of the middle benzene ring has been replaced by a nitrogen atom . .
Mode of Action
It is known that acridine derivatives can interact with dna . They have been used to synthesize DNA intercalators, which are molecules that can insert themselves between the planar bases of DNA . This interaction can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its potential to interact with dna, it may affect pathways related to dna replication, transcription, and repair .
Result of Action
Given its potential to interact with dna, it may induce changes in gene expression, disrupt cell division, and potentially lead to cell death .
properties
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKIMLQOSYIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583627 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207738-04-3, 38186-54-8 | |
Record name | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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